L-Aspartic acid beta-methyl ester hydrochloride
Description
L-Aspartic acid beta-methyl ester hydrochloride (CAS 16856-13-6) is a derivative of the amino acid L-aspartic acid, featuring a methyl ester group at the β-carboxyl position and a hydrochloride salt. This modification enhances its stability and solubility in aqueous solutions while retaining the chirality and reactivity of the parent amino acid. With a molecular weight of 183.59 g/mol, it is commonly used as a building block in organic synthesis, particularly for peptides and pharmaceutical intermediates. Its applications span metabolic studies, immunology, and drug development due to its role in modulating biological pathways .
Properties
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16856-13-6 | |
| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via protonation of L-aspartic acid's carboxylic acid groups by HCl, followed by nucleophilic attack by methanol. Despite the structural symmetry of the two carboxylic acids, the β-position is esterified preferentially due to steric and electronic factors. The α-carboxylic acid, adjacent to the ammonium group, experiences reduced nucleophilicity owing to hydrogen bonding with the protonated amine, leaving the β-carboxylic acid more reactive toward esterification. This regioselectivity is quantified by an α/β isomeric ratio of approximately 1:8 under optimal conditions.
The overall reaction is represented as:
Optimization of Reaction Parameters
Key variables influencing yield and selectivity include hydrochloric acid concentration, reaction time, and temperature:
Hydrochloric Acid Excess
Reaction Time
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6–8 hours at reflux (≈65°C) optimizes kinetic control, halting the reaction at the monoester stage.
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Extended durations (>10 hours) promote thermodynamically favored diester byproducts, reducing monoester yield to <50%.
Workup and Isolation of the Hydrochloride Salt
Post-reaction, the product is isolated through sequential steps:
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Concentration : Vacuum distillation removes methanol and water, increasing the hydrochloride salt's concentration to 40–50 wt%.
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Precipitation : Cooling the concentrated mixture induces crystallization of L-aspartic acid β-methyl ester hydrochloride.
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Filtration and Drying : The precipitate is vacuum-filtered, washed with cold methanol, and dried under reduced pressure to yield a white crystalline solid.
This protocol achieves purities >95% without requiring chromatography, underscoring its industrial viability.
Comparative Analysis of Reaction Conditions
The table below synthesizes data from experimental variations in HCl concentration and reaction time, illustrating their impact on product distribution:
| HCl Excess (%) | Reaction Time (h) | β-Methyl Ester Yield (%) | Diester Formation (%) | α/β Ratio |
|---|---|---|---|---|
| 10 | 6 | 92 | 3 | 1:8 |
| 15 | 8 | 94 | 2 | 1:8.5 |
| 20 | 10 | 78 | 18 | 1:5 |
| 5 | 4 | 65 | 1 | 1:6 |
Data derived from EP0221878A2, illustrating yield dependence on acid stoichiometry and duration.
Mechanistic Insights into Regioselectivity
The preferential β-esterification arises from:
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Steric Hindrance : The α-carboxylic acid's proximity to the bulky ammonium group impedes methanol's access.
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Electronic Effects : Hydrogen bonding between the α-carboxylic acid and protonated amine reduces its acidity, slowing esterification.
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Kinetic Control : Rapid reaction at the β-position under excess HCl and limited time prevents equilibration to the thermodynamically stable diester.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid beta-methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
L-Aspartic acid beta-methyl ester hydrochloride is crucial in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it an essential component in neuropharmacology research .
Case Study: Neuropharmacological Applications
Research has demonstrated that derivatives of L-aspartic acid can improve neurotransmitter function. For instance, studies have indicated that compounds derived from L-aspartic acid can influence synaptic transmission, which is vital for developing treatments for conditions such as Alzheimer's disease and schizophrenia .
Biochemical Research
Amino Acid Metabolism Studies
This compound is frequently utilized in biochemical research to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and developing new therapeutic strategies .
Kinetic Analysis
The enzymatic activity of L-aspartic acid beta-methyl ester has been characterized in various studies. For example, kinetic parameters were assessed for its hydrolysis by specific enzymes, highlighting its role in metabolic pathways .
| Substrate | (s) | (mM) | (mMs) |
|---|---|---|---|
| L-Asp beta-methyl ester | 7.7 ± 0.3 | 0.4 ± 0.004 | 21 ± 1.0 |
| β-L-Asp-L-Phe | 3.0 ± 0.1 | 0.4 ± 0.04 | 8 ± 1.3 |
Food Industry
Flavor Enhancement
In the food industry, this compound is used as a flavor enhancer, improving the taste profile of food products without relying on artificial additives . This application is particularly valuable for manufacturers aiming to create more appealing flavors.
Cosmetic Formulations
Moisturizing Properties
The compound is incorporated into skincare products due to its moisturizing benefits, enhancing skin hydration and texture. Its stability makes it an appealing choice for cosmetic formulators looking for effective ingredients .
Animal Nutrition
Feed Formulations
this compound is used in animal feed to promote growth and improve feed efficiency. This application addresses the needs of livestock producers aiming for healthier animals and better yields .
Mechanism of Action
The mechanism of action of L-Aspartic acid beta-methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and modulate biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Aspartic Acid Dimethyl Ester Hydrochloride
- Structure : Methyl ester groups at both α- and β-carboxyl positions.
- CAS : 32213-95-9; Molecular Weight : 197.61 g/mol.
- Properties: Higher lipophilicity compared to the beta-methyl derivative, with solubility in polar solvents like water and methanol.
- Applications: Widely used in peptide synthesis and as a precursor for modified amino acids. For example, it reacts with K₂CO₃ in aqueous solutions to generate intermediates for isoflavone derivatives .
L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride
- Structure : Bulky tert-butyl ester groups at both carboxyl positions.
- CAS: Not explicitly listed in evidence; Molecular Weight: ~315.80 g/mol (estimated from related compounds).
- Properties : Enhanced steric hindrance improves stability in acidic conditions. Soluble in organic solvents like DMF.
- Applications : Key in neurological studies, particularly for comparing glutamate receptor interactions with analogs like L-glutamic acid di-tert-butyl ester .
L-Aspartic Acid Beta-Benzyl Ester Derivatives
- Examples :
- L-Aspartic acid beta-benzyl ester alpha-amide hydrochloride (CAS 199118-68-8): Molecular weight 258.71 g/mol. Features a benzyl ester and amide group, enhancing its use in protease-resistant peptide design .
- L-Aspartic acid beta-benzyl ester alpha-tert-butyl ester hydrochloride (CAS 52615-97-1): Molecular weight 315.80 g/mol. Used in live-cell imaging probes and fluorescent tags .
- Applications : Benzyl esters are favored in drug delivery systems due to their slow hydrolysis rates and compatibility with hydrophobic environments.
DL-Aspartic Acid Beta-Methyl Ester Hydrochloride
- CAS : 1835-52-5; Molecular Weight : 183.59 g/mol.
- Properties : Racemic mixture (D- and L-forms) with identical molecular weight to the L-form but distinct biological activity.
- Applications: Limited to non-chiral applications, such as custom synthesis of achiral intermediates .
Research Findings and Functional Insights
- Synthetic Utility: Beta-methyl ester derivatives are preferred for their balance of solubility and reactivity. For instance, L-aspartic anhydride hydrochloride (a related compound) serves as an acyl donor in Friedel-Crafts acylation to synthesize aryl-keto α-amino acids .
- Biological Activity : Benzyl ester derivatives exhibit prolonged stability in vivo, making them suitable for sustained-release drug formulations. For example, beta-benzyl ester coumarin conjugates are used in fluorescence-based enzyme assays .
- Chirality Matters : The L-form of beta-methyl ester hydrochloride is critical for interactions with biological targets (e.g., enzymes), whereas the DL-form lacks enantioselectivity .
Biological Activity
L-Aspartic acid beta-methyl ester hydrochloride (also known as β-methyl L-aspartate hydrochloride) is a derivative of L-aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in pharmacology and biochemistry, particularly in the context of neuroprotection, anti-fibrotic activity, and its role in metabolic pathways.
This compound is synthesized through the esterification of L-aspartic acid with methanol in the presence of hydrochloric acid. This process yields a hydrochloride salt that enhances the solubility of the compound in aqueous solutions, making it more bioavailable for biological studies . The synthesis typically involves:
- Reactants : L-aspartic acid, methanol, and hydrochloric acid.
- Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate ester formation.
- Yield : The process can achieve good to excellent yields depending on the specific conditions used .
1. Neuroprotective Effects
L-Aspartic acid beta-methyl ester has been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and memory formation. The compound has been shown to:
- Inhibit excitotoxicity : By modulating NMDA receptor activity, it may protect neurons from damage caused by excessive glutamate signaling .
- Promote neuronal survival : Studies have indicated that it can enhance cell viability under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
2. Anti-Fibrotic Activity
Recent studies have explored the anti-fibrotic properties of derivatives of aspartic acid, including beta-methyl esters. In vitro experiments demonstrated that these compounds could inhibit the activation of hepatic stellate cells (LX-2 cells), which are pivotal in liver fibrosis development. Key findings include:
- Inhibition of Collagen Production : Compounds derived from L-aspartic acid exhibited significant reductions in collagen type I (COL1A1) expression, fibronectin levels, and alpha-smooth muscle actin (α-SMA), markers associated with fibrosis .
- Mechanism of Action : The anti-fibrotic effects were linked to the inhibition of the IKKβ-NF-κB signaling pathway, which is known to mediate inflammatory responses and fibrogenesis .
3. Metabolic Enzyme Modulation
L-Aspartic acid beta-methyl ester has also been implicated in various metabolic pathways:
- Influence on Amino Acid Metabolism : It may enhance the synthesis of other amino acids and play a role in nitrogen metabolism .
- Potential as a Metabolic Enhancer : Some studies suggest that it could improve metabolic efficiency in certain cellular contexts, although further research is needed to clarify these effects.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for L-aspartic acid beta-methyl ester hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via esterification of L-aspartic acid using methanol under acidic conditions (e.g., HCl gas or thionyl chloride). Critical parameters include temperature (0–5°C to minimize racemization), stoichiometry of methanol, and reaction duration. Post-synthesis, crystallization in ethanol or acetone is recommended to achieve >98% purity . Impurities such as unreacted starting material or diesters (e.g., dimethyl esters) can arise if pH or temperature is not tightly controlled. Purity verification via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) is advised .
Q. How should researchers handle solubility challenges of this compound in aqueous buffers for in vitro assays?
The hydrochloride salt form enhances water solubility compared to the free base. For stock solutions, dissolve in 10 mM HCl (pH ~2) at 50–100 mM, then dilute into neutral buffers (e.g., PBS). Precipitation at neutral pH may occur; optimize final assay pH (5.5–7.4) and confirm stability via UV-Vis spectroscopy (190–400 nm) . For hydrophobic environments (e.g., lipid membranes), use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : Confirm esterification via ¹H-NMR (δ 3.75 ppm for methyl ester, δ 4.5–4.7 ppm for β-proton of aspartate) and absence of diastereomers .
- HPLC : Use a reversed-phase column with UV detection at 210 nm; retention time ~8–10 minutes under 0.1% TFA/acetonitrile .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 198.6 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., immunomodulatory vs. metabolic effects)?
Discrepancies may arise from ester hydrolysis rates in different biological matrices. For example:
- In immune cells (e.g., macrophages), esterases rapidly cleave the methyl ester, releasing free aspartate, which modulates NLRP3 inflammasomes .
- In metabolic studies (e.g., hepatocytes), slower hydrolysis may lead to intact ester accumulation, altering mitochondrial aspartate transport . Methodological solution : Quantify hydrolysis kinetics using LC-MS/MS in target cell lysates and correlate with observed bioactivity .
Q. What experimental design considerations are critical for studying its role in NMDA receptor modulation?
- Cell Model : Use primary neurons or HEK293 cells expressing GluN1/GluN2B receptors.
- Controls : Include D-aspartate β-methyl ester to assess stereospecificity.
- Calcium Imaging : Monitor intracellular Ca²⁺ flux (Fluo-4 AM) with/without NMDA antagonists (e.g., MK-801) to confirm receptor specificity .
- Dose Optimization : EC₅₀ values may vary due to ester stability; pre-test hydrolysis rates in culture media .
Q. What strategies mitigate batch-to-batch variability in synthetic preparations for reproducible in vivo studies?
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and residual solvent limits (e.g., methanol <0.1% via GC-MS) .
- Stability Testing : Store lyophilized powder at −20°C; avoid repeated freeze-thaw cycles.
- In Vivo Validation : Pre-dose pharmacokinetic studies (plasma/tissue LC-MS) to confirm bioavailability and metabolite profiles .
Data Analysis & Technical Challenges
Q. How should researchers interpret conflicting cytotoxicity data in cancer vs. normal cell lines?
The compound may exhibit cell-type-specific effects due to differential expression of aspartate transporters (e.g., SLC1A3 in glioblastoma).
- Approach : Perform RNA-seq or qPCR to correlate transporter expression with cytotoxicity (IC₅₀).
- Controls : Use competitive inhibitors (e.g., L-cysteine sulfinic acid) to block uptake .
Q. What advanced computational tools can predict its interactions with enzymatic targets (e.g., aspartate transaminase)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
